1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound belonging to the pyridine family It is characterized by the presence of a pyridine ring substituted with two methyl groups, a carbonitrile group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through the reaction of acetylacetone with cyanoacetamide. The reaction typically involves the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates and disulfides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride in tetrahydrofuran is used for reduction reactions.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Materials Science: The compound is utilized in the development of functional materials, such as organic semiconductors and dyes.
Biological Studies: It serves as a scaffold for the design of enzyme inhibitors and receptor agonists.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the Pim-1 protooncogene, which plays a crucial role in oncogenesis . The compound’s carbonitrile and keto groups are essential for its binding affinity and biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound has a hydroxyl group instead of a carbonitrile group.
4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the 1,4-dimethyl substitution.
Uniqueness
1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, carbonitrile, and keto groups makes it a versatile intermediate for synthesizing various functionalized derivatives.
Properties
IUPAC Name |
1,4-dimethyl-2-oxopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-4-10(2)8(11)7(6)5-9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQOUXZNQJEEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492218 | |
Record name | 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61327-47-7 | |
Record name | 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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